Enpp-1-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

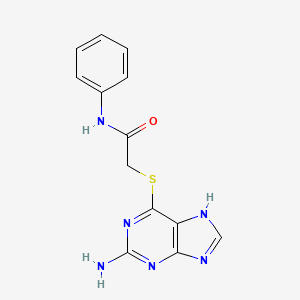

Molecular Formula |

C13H12N6OS |

|---|---|

Molecular Weight |

300.34 g/mol |

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C13H12N6OS/c14-13-18-11-10(15-7-16-11)12(19-13)21-6-9(20)17-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,20)(H3,14,15,16,18,19) |

InChI Key |

OSCDWLWFLRMICV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2NC=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ENPP-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, primarily through the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), and the degradation of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Dysregulation of ENPP1 activity has been implicated in a range of diseases, including cancer, metabolic disorders, and rare calcification diseases.[3][4] Consequently, ENPP1 has emerged as a compelling therapeutic target, and the development of small molecule inhibitors of ENPP1 is an active area of research.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a focus on their role in modulating the cGAS-STING signaling pathway. It includes a summary of quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

The Core Mechanism of Action: Potentiating the cGAS-STING Pathway

The primary mechanism of action for ENPP1 inhibitors in an oncological context is the potentiation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3][6] ENPP1 is the dominant hydrolase of extracellular cGAMP, a potent activator of the STING pathway.[1][7] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to its accumulation in the tumor microenvironment.[5] This sustained presence of cGAMP activates the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines.[6][8] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, leading to a robust anti-tumor immune response.[8][9]

In essence, ENPP1 acts as an innate immune checkpoint, and its inhibition effectively "removes the brakes" on the anti-tumor immune response mediated by the cGAS-STING pathway.[10]

Key Signaling Pathways

The inhibition of ENPP1 impacts several critical signaling cascades. The most well-characterized is the cGAS-STING pathway.

The cGAS-STING Signaling Pathway

The diagram below illustrates the central role of ENPP1 in regulating the cGAS-STING pathway and how its inhibition leads to enhanced anti-tumor immunity.

Caption: ENPP1 inhibition blocks cGAMP hydrolysis, boosting STING-mediated anti-tumor immunity.

Adenosine Signaling Pathway

ENPP1 also contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment, through the hydrolysis of ATP to AMP, which is then converted to adenosine by CD73.[1] By inhibiting ENPP1, the production of AMP and subsequently adenosine is reduced, further contributing to a more favorable anti-tumor immune environment.

Caption: ENPP1 inhibition reduces immunosuppressive adenosine production in the TME.

Quantitative Data for Representative ENPP1 Inhibitors

| Inhibitor | IC50 (Enzymatic Assay) | Cell-Based Assay IC50 | Substrate Used | Reference |

| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | cGAMP | [11] |

| Enpp-1-IN-19 | 68 nM | Not Reported | cGAMP | [12] |

| STF-1623 | 0.6 nM | Not Reported | cGAMP | [13] |

| LCB33 | 0.9 pM | Not Reported | pNP-TMP | [8] |

| LCB33 | 1 nM | Not Reported | cGAMP | [8] |

Detailed Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay for ENPP1 Activity (Transcreener® AMP²/GMP² Assay)

This high-throughput screening assay is a fluorescence polarization (FP) immunoassay that directly measures the AMP and GMP produced by ENPP1 hydrolysis of cGAMP or ATP.[7][14]

Objective: To determine the in vitro potency (IC50) of a test compound against purified ENPP1 enzyme.

Materials:

-

Purified recombinant human ENPP1 enzyme

-

Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody and a far-red tracer)

-

Substrate: 2'3'-cGAMP or ATP

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

-

Add a fixed concentration of ENPP1 enzyme (e.g., 100 pM) to each well of the microplate, except for the negative control wells.

-

Add the test compound dilutions to the wells containing the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for initial velocity conditions.[14]

-

Stop the reaction by adding the Transcreener® AMP²/GMP² Detection Mix, which contains the AMP²/GMP² antibody and the far-red tracer.

-

Incubate the plate for a further 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Caption: A streamlined workflow for determining the in vitro potency of ENPP1 inhibitors.

Cell-Based Assay for ENPP1 Activity

Cell-based assays are crucial for determining the activity of inhibitors in a more physiologically relevant context.[15]

Objective: To measure the inhibition of cellular ENPP1 activity by a test compound.

Materials:

-

A cell line with high endogenous or overexpressed ENPP1 (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

Fluorogenic ENPP1 substrate (e.g., TG-mAMP)[15]

-

Test compound (e.g., this compound) serially diluted

-

96-well clear-bottom black microplates

-

Fluorescence plate reader

Procedure:

-

Seed the ENPP1-expressing cells into the wells of a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with an appropriate assay buffer.

-

Add the serially diluted test compound to the cells and incubate for a predetermined time.

-

Add the fluorogenic substrate TG-mAMP to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 2 hours).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).[15]

-

Calculate the percent inhibition for each compound concentration and determine the cell-based IC50 value.

STING Activation Reporter Assay

This assay is used to confirm that the inhibition of ENPP1 by a test compound leads to the activation of the downstream STING pathway.

Objective: To measure the induction of STING-dependent signaling in response to ENPP1 inhibition.

Materials:

-

THP-1 Dual™ reporter cells (engineered to express a secreted luciferase reporter under the control of an IRF-inducible promoter)

-

Cell culture medium and supplements

-

ENPP1-expressing cells (as a source of extracellular cGAMP)

-

Test compound (e.g., this compound)

-

Luciferase detection reagent

-

Luminometer

Procedure:

-

Co-culture the ENPP1-expressing cells with the THP-1 Dual™ reporter cells.

-

Add the test compound at various concentrations to the co-culture.

-

Incubate the cells for 24 hours.

-

Collect the supernatant and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates the activation of the STING pathway.

Conclusion

ENPP1 inhibitors represent a promising class of immuno-oncology agents. Their mechanism of action, centered on the potentiation of the cGAS-STING pathway and the reduction of immunosuppressive adenosine, offers a multi-faceted approach to enhancing anti-tumor immunity. The experimental protocols detailed in this guide provide a framework for the robust characterization of novel ENPP1 inhibitors, from initial biochemical screening to cellular and functional validation. Further research and development in this area hold the potential to deliver new and effective therapies for a range of cancers.

References

- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

- 7. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ENPP1 | Insilico Medicine [insilico.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. caymanchem.com [caymanchem.com]

Enpp-1-IN-10 and the Landscape of ENPP1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. Its enzymatic activity, primarily the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), is implicated in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Notably, ENPP1 has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system, by degrading its ligand, cyclic GMP-AMP (cGAMP). This function has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of ENPP1, its function, and the rationale for its inhibition. While specific public data on the inhibitor Enpp-1-IN-10 is limited, this document will use it as an entry point to discuss the broader strategies and methodologies in the development of ENPP1 inhibitors for research and therapeutic applications.

Introduction to this compound: A Potent ENPP1 Inhibitor

This compound (also referred to as compound 1) has been identified as a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1).[1] Publicly available data indicates a Ki value of 3.866 μM .[1] Its primary suggested application is in the field of anticancer research.[1]

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Ki | 3.866 μM | [1] |

| CAS Number | 2631704-38-4 | [1] |

The Core Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[2][3] As a type II transmembrane glycoprotein, it is composed of two identical disulfide-bonded subunits.[3][4]

Enzymatic Function and Substrates

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of molecules.[4] Its primary physiological substrate is extracellular ATP, which it hydrolyzes to produce AMP and PPi.[4] This function is crucial in regulating bone mineralization, as PPi is a potent inhibitor of hydroxyapatite crystal formation.[5]

More recently, ENPP1 was identified as the primary hydrolase of extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cytosolic DNA.[5][6]

Table 2: Key Substrates and Products of ENPP1

| Substrate | Products | Key Biological Role |

| Adenosine Triphosphate (ATP) | Adenosine Monophosphate (AMP) + Inorganic Pyrophosphate (PPi) | Regulation of bone mineralization, purinergic signaling[4][5] |

| 2',3'-cyclic GMP-AMP (cGAMP) | Adenosine Monophosphate (AMP) + Guanosine Monophosphate (GMP) | Negative regulation of the cGAS-STING pathway[5][6] |

Mechanism of Action: The Rationale for ENPP1 Inhibition in Oncology

The discovery of ENPP1's role in degrading cGAMP has significant implications for cancer immunotherapy. The cGAS-STING pathway is a key mechanism for detecting tumor-derived DNA, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.

By hydrolyzing extracellular cGAMP, ENPP1 effectively dampens this anti-tumor immune surveillance mechanism, creating an immunosuppressive tumor microenvironment. Therefore, inhibiting ENPP1 is a promising strategy to enhance the cGAS-STING-mediated anti-tumor immunity.

Experimental Protocols for Assessing ENPP1 Inhibition

Several in vitro assays are employed to determine the inhibitory activity of compounds against ENPP1. These assays typically measure the generation of a product from an ENPP1-mediated reaction.

Colorimetric ENPP1 Activity Assay

This assay utilizes a colorimetric substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). ENPP1 hydrolyzes pNP-TMP to thymidine 5'-monophosphate and p-nitrophenol, the latter of which can be quantified spectrophotometrically at 405 nm after alkalinization.

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 1 mM CaCl2), recombinant human ENPP1, and the test inhibitor (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the substrate, pNP-TMP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Malachite Green Phosphate Assay

This method is suitable for measuring ENPP1 activity using its physiological substrate, ATP. The assay quantifies the inorganic pyrophosphate (PPi) released, which is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase and detected using a malachite green-based reagent.

Protocol:

-

Set up the ENPP1 reaction with ATP as the substrate in the presence of the test inhibitor.

-

Incubate at 37°C.

-

Add inorganic pyrophosphatase to convert the generated PPi to Pi.

-

Add the malachite green reagent, which forms a colored complex with Pi.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

Determine the inhibitor's potency from the concentration-response curve.

Summary and Future Directions

ENPP1 is a multifaceted enzyme with significant implications in cancer biology, primarily through its regulation of the cGAS-STING pathway. The development of potent and selective ENPP1 inhibitors, such as this compound, holds considerable promise for enhancing anti-tumor immunity. While the publicly available data for this compound is currently limited, the broader field of ENPP1 inhibitor research is rapidly advancing.

Future research will likely focus on:

-

The discovery and characterization of novel ENPP1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth preclinical and clinical evaluation of ENPP1 inhibitors as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.

-

Elucidation of the full spectrum of ENPP1's biological functions to identify other potential therapeutic applications for its inhibitors.

The continued exploration of ENPP1 biology and the development of targeted inhibitors will be crucial in translating this promising therapeutic strategy into clinical benefits for patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

Enpp-1-IN-10 and the Landscape of Selective ENPP1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, most notably in innate immunity and oncology. As the primary hydrolase of the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial checkpoint in anti-tumor immunity. Its inhibition presents a promising therapeutic strategy to enhance innate immune responses against cancer. This technical guide provides an in-depth overview of selective ENPP1 inhibitors, with a focus on the conceptual framework exemplified by molecules such as Enpp-1-IN-10. We present a compilation of quantitative data for representative ENPP1 inhibitors, detailed experimental protocols for their characterization, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction to ENPP1

ENPP1 is a type II transmembrane glycoprotein with broad phosphodiesterase and pyrophosphatase activity. It is involved in multiple biological processes, including bone mineralization and insulin signaling.[1] However, its role as a negative regulator of the cGAS-STING pathway has garnered significant attention in recent years.

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to DNA, cGAS (cyclic GMP-AMP synthase) catalyzes the synthesis of 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, which is located on the endoplasmic reticulum. STING activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells and fostering an anti-tumor microenvironment.

ENPP1 hydrolyzes extracellular 2'3'-cGAMP, thereby attenuating STING-mediated immune responses.[2] In the tumor microenvironment, where cancer cells can release cGAMP, high levels of ENPP1 expression can suppress anti-tumor immunity, correlating with poor prognosis in several cancers. Therefore, selective inhibition of ENPP1 is a compelling strategy to restore and enhance STING-dependent anti-tumor immunity.

Quantitative Data on Selective ENPP1 Inhibitors

While specific data for this compound is limited to a reported Ki of 3.866 μM, the following tables summarize the biochemical and cellular activities of other notable selective ENPP1 inhibitors to provide a comparative landscape.[3]

Table 1: Biochemical Activity of Selective ENPP1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (μM) | Assay Substrate |

| This compound | ENPP1 | - | 3.866 | Not Specified |

| Enpp-1-IN-20 | ENPP1 | 0.09 | - | Not Specified |

| ENPP1 Inhibitor C | ENPP1 | 260 | - | Not Specified |

| Compound [I] | ENPP1 | 1.2 | - | Not Specified |

| Enpp-1-IN-13 | ENPP1 | 1290 | - | Not Specified |

| Enpp-1-IN-13 | ENPP3 | 20200 | - | Not Specified |

Table 2: Cellular Activity of Selective ENPP1 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Effect |

| Enpp-1-IN-20 | Not Specified | Cell-based activity | 8.8 | Potent STING pathway stimulation |

| ENPP1 Inhibitor C | MDA-MB-231 (human breast cancer) | ENPP1 activity | - | Decreased ENPP1 activity at 10 µM |

| ENPP1 Inhibitor C | C6 (rat glioma) | ENPP1 activity | - | Decreased ENPP1 activity at 10 µM |

| Compound [I] | THP-1 (human leukemia monocytic) | cGAMP-mediated STING activity | - | Significant enhancement of STING activity |

| Enpp-1-IN-13 | HeLa, MCF-7, 1321N1 | Cytotoxicity | - | 23-35% inhibition at 100 µM |

Table 3: Pharmacokinetic Properties of a Selective ENPP1 Inhibitor (Compound [I]) and its Prodrug ([II])

| Compound | Species | Administration | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Bioavailability (%) |

| Compound [I] | Mouse | IV | 1 | 9.18 | - |

| Compound [I] | Rat | IV | 1 | 3.36 | - |

| Compound [I] | Dog | IV | 1 | 5.23 | - |

| Prodrug [II] | Mouse | Not Specified | Not Specified | - | 17 |

| Prodrug [II] | Rat | Not Specified | Not Specified | - | 40 |

| Prodrug [II] | Dog | Not Specified | Not Specified | - | 21 |

Experimental Protocols

ENPP1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available ENPP1 inhibitor screening assay kits.[4]

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., ENPP1 Inhibitor C)

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water.

-

Prepare a working solution of the ENPP1 enzyme in 1X Assay Buffer. The final concentration should be empirically determined to yield a robust signal within the linear range of the assay.

-

Prepare a working solution of the fluorogenic substrate in 1X Assay Buffer.

-

Prepare serial dilutions of the test inhibitor and positive control in 1X Assay Buffer containing a final concentration of 1% DMSO.

-

-

Assay Protocol:

-

Add 5 µL of the diluted test inhibitor or control to the appropriate wells of the 384-well plate.

-

For the 100% initial activity wells, add 5 µL of the assay buffer with 1% DMSO.

-

Add 10 µL of the ENPP1 enzyme working solution to all wells except the no-enzyme control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at Ex/Em = 485/520 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular cGAMP Degradation Assay

This protocol provides a method to assess the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.[5][6]

Materials:

-

Cells expressing ENPP1 (e.g., HepG2 or PA-1 ovarian cancer cells)[5][7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test inhibitor (e.g., this compound)

-

2'3'-cGAMP

-

Method for quantifying cGAMP (e.g., LC-MS/MS or a cGAMP-specific ELISA/biosensor assay)[8]

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed ENPP1-expressing cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Inhibitor Treatment and cGAMP Challenge:

-

On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer.

-

Add Assay Buffer containing various concentrations of the test inhibitor to the cells and incubate for 30 minutes at 37°C.

-

Add 2'3'-cGAMP to a final concentration within the physiological range (e.g., 1 µM) to each well.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Analyze the concentration of remaining 2'3'-cGAMP in the supernatant using a suitable detection method.

-

-

Data Analysis:

-

Calculate the amount of cGAMP degraded in the absence of the inhibitor (control).

-

Determine the percent protection from cGAMP degradation for each inhibitor concentration.

-

Plot the percent protection versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ENPP1 inhibition.

References

- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various cellular processes, including purinergic signaling and insulin receptor regulation. Emerging evidence has highlighted its significant involvement in cancer pathogenesis, positioning it as a promising therapeutic target. This guide provides a comprehensive overview of ENPP1's function in oncology, detailing its enzymatic activity, its role in key signaling pathways, and its clinical relevance in various malignancies. Furthermore, this document offers a compilation of detailed experimental protocols for studying ENPP1, alongside a quantitative summary of its expression and activity in cancer.

Introduction to ENPP1

ENPP1 is a key member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which is involved in the hydrolysis of extracellular nucleotides.[1][2] It functions as a phosphodiesterase, primarily hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[3][4] This enzymatic activity is crucial in regulating the extracellular concentrations of these signaling molecules. Structurally, ENPP1 is a type II transmembrane glycoprotein, meaning its C-terminus is oriented extracellularly, where its catalytic domain resides.[2]

ENPP1's Multifaceted Role in Cancer

ENPP1 expression is frequently upregulated in a variety of human cancers, including breast, lung, ovarian, and glioblastoma, where it has been implicated in promoting tumor progression and metastasis.[1][5][6] Its pro-tumorigenic functions are attributed to its influence on cell proliferation, migration, invasion, and the tumor microenvironment.[1][2]

Modulation of the cGAS-STING Pathway

One of the most critical roles of ENPP1 in cancer is its function as an innate immune checkpoint through the regulation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][7] The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[7] Upon sensing DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[7][8]

ENPP1 is the primary hydrolase of extracellular cGAMP.[7][9] By degrading cGAMP, ENPP1 dampens the activation of the STING pathway in neighboring immune cells, thereby suppressing the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[7][10] This function has positioned ENPP1 as a promising target for cancer immunotherapy, with inhibitors aiming to restore STING-mediated anti-tumor immunity.[11][12]

Interference with Insulin Signaling

ENPP1 is also known to interfere with insulin signaling by directly interacting with the alpha subunit of the insulin receptor.[13][14] This interaction inhibits the autophosphorylation of the insulin receptor upon insulin binding, thereby attenuating downstream signaling cascades.[14] Given the established links between metabolic dysregulation, insulin resistance, and cancer, the role of ENPP1 in this pathway may contribute to cancer cell proliferation and survival.

Other Implicated Signaling Pathways

-

ENPP1-Haptoglobin (Hp) Pathway: In breast cancer, products generated by ENPP1 can increase the expression of haptoglobin, an inflammatory mediator that promotes bone marrow invasion.[1]

-

ENPP1-E2F1 Pathway: In glioblastoma, ENPP1 has been shown to function upstream of the E2F1 transcription factor, and knockdown of ENPP1 leads to reduced E2F1 transcriptional activity.[15]

-

ENPP1-AMPK-ULK1 Pathway: In oral squamous carcinoma, downregulation of ENPP1 activates the AMPK signaling pathway, leading to cytotoxic autophagy and inhibition of tumor growth.[1]

Quantitative Data on ENPP1 in Cancer

The following tables summarize key quantitative data related to ENPP1 expression, enzyme kinetics, and clinical correlation in various cancers.

Table 1: ENPP1 Expression in Cancer

| Cancer Type | Expression Level | Method | Reference |

| Breast Cancer | High (4.27 log2(TPM+1)) | RNA Sequencing (TCGA) | [16] |

| High-Grade Serous Ovarian Carcinoma | Significantly increased mRNA and protein expression | IHC, qRT-PCR | [6] |

| Lung Adenocarcinoma | Significantly up-regulated | ONCOMINE database analysis | [6] |

| Glioblastoma | Highly expressed | Not specified | [15] |

| Various Cancer Cell Lines | Positive correlation between mRNA and protein expression (r = 0.55, p = 1.16 × 10⁻²⁹) | Pearson's correlation analysis (CCLE) | [16] |

Table 2: ENPP1 Enzyme Kinetics

| Substrate | Kinetic Parameter | Value | Method | Reference |

| ATP | kcat | 3.4 (±0.4) s⁻¹ | HPLC analysis | [17] |

| ATP | KM | ~2 µM | HPLC analysis | [17] |

| ATP | EC₅₀ | 46.47 pM | Transcreener AMP²/GMP² Assay | [18] |

| cGAMP | EC₅₀ | 48.12 pM | Transcreener AMP²/GMP² Assay | [18] |

| Thymidine 5'-monophosphate p-nitrophenyl ester | Specific Activity | >35,000 pmol/min/μg | Colorimetric assay | [13] |

Table 3: Clinical Correlation of ENPP1 Expression

| Cancer Type | Correlation | Outcome | Reference |

| Breast Cancer | High ENPP1 mRNA | Worse disease-free survival | [7] |

| Breast Cancer (Stage IV) | Higher ENPP1 RNA expression | Compared to Stage III | [7] |

| High-Grade Serous Ovarian Carcinoma | High ENPP1 expression | Poor prognosis, later FIGO stage, poorer cell differentiation | [6] |

| Various Cancers | High ENPP1 expression | Poor prognosis | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in cancer.

ENPP1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from a method using a colorimetric substrate.[1]

Materials:

-

Cell lysate

-

1% Triton X-100 in 200 mM Tris, pH 8.0 (Lysis Buffer)

-

p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) (Sigma-Aldrich)

-

100 mM NaOH

-

96-well plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare cell lysates by incubating cells in Lysis Buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add equivalent amounts of protein from each lysate.

-

Prepare the substrate solution by dissolving pNP-TMP in an appropriate buffer to a final concentration of 1 mg/ml.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction by adding 100 mM NaOH to each well.

-

Measure the absorbance at 405 nm using a plate reader.

-

The absorbance is proportional to the amount of p-nitrophenol produced, which reflects ENPP1 activity.

Western Blot for ENPP1 Detection

This protocol provides a general procedure for detecting ENPP1 protein levels in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ENPP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ENPP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for ENPP1 in Tissue Sections

This protocol outlines the steps for detecting ENPP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidases)

-

Blocking serum

-

Primary antibody against ENPP1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

-

Peroxidase Blocking: Incubate slides with hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Apply blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-ENPP1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.

-

Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

CRISPR-Cas9 Mediated Knockdown of ENPP1

This protocol provides a general workflow for generating ENPP1 knockout cell lines.

Materials:

-

Cancer cell line of interest

-

Cas9-expressing plasmid or lentivirus

-

gRNA targeting ENPP1 (in a suitable vector)

-

Transfection reagent or viral transduction reagents

-

Puromycin or other selection antibiotic

-

Single-cell cloning supplies (e.g., 96-well plates)

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Sanger sequencing reagents

Procedure:

-

gRNA Design: Design and clone a gRNA sequence targeting a specific exon of the ENPP1 gene.

-

Transfection/Transduction: Deliver the Cas9 and gRNA constructs into the target cells.

-

Selection: Select for successfully transfected/transduced cells using an appropriate antibiotic.

-

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

-

Expansion and Screening: Expand the single-cell clones and screen for ENPP1 knockout by Western blot or genomic DNA sequencing.

-

Validation: Confirm the knockout by Sanger sequencing of the targeted genomic region to identify insertions or deletions (indels).

Conclusion and Future Directions

ENPP1 has emerged as a significant player in the landscape of cancer biology, with its multifaceted roles in promoting tumor progression and modulating the immune response. Its function as a key negative regulator of the cGAS-STING pathway makes it a particularly attractive target for the development of novel cancer immunotherapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ENPP1. Future research should focus on elucidating the precise mechanisms of ENPP1 in different cancer types, identifying biomarkers to predict response to ENPP1-targeted therapies, and exploring combination strategies to enhance their efficacy. The continued development of potent and specific ENPP1 inhibitors holds great promise for improving outcomes for cancer patients.[20]

References

- 1. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 8. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 13. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ENPP1 Inhibition and the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA. Its activation triggers a robust anti-pathogen and anti-tumor response, making it a highly attractive target in immuno-oncology. However, tumors have evolved mechanisms to evade this surveillance. One key mechanism is the overexpression of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway. This guide provides a detailed overview of the cGAS-STING pathway, the role of ENPP1 as an innate immune checkpoint, and the therapeutic strategy of targeting ENPP1 with small molecule inhibitors.

While this guide aims to be comprehensive, it is important to note that specific information regarding a compound designated "Enpp-1-IN-10" is not widely available in peer-reviewed scientific literature. Therefore, this document will focus on the broader class of ENPP1 inhibitors, utilizing data from well-characterized molecules such as Enpp-1-IN-1, Enpp-1-IN-19, Enpp-1-IN-20, and others as representative examples to illustrate the principles of ENPP1 inhibition.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is essential for detecting aberrant cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from genomic instability within tumor cells.

Mechanism of Action:

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, recognizing and binding to cytosolic dsDNA.[1]

-

Second Messenger Synthesis: Upon binding dsDNA, cGAS is catalytically activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]

-

STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING.

-

Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

Interferon Response: TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[1] These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells and cytotoxic T lymphocytes, to mount an anti-tumor response.

ENPP1: A Negative Regulator of Anti-Tumor Immunity

ENPP1 is a type II transmembrane glycoprotein that functions as an ecto-nucleotide pyrophosphatase/phosphodiesterase.[3] In the context of the tumor microenvironment (TME), ENPP1 acts as a crucial innate immune checkpoint.[4][5]

Mechanism of Inhibition:

-

cGAMP Hydrolysis: Tumor cells can export the cGAMP they produce into the extracellular space. This extracellular cGAMP acts as a paracrine signal, activating the STING pathway in surrounding immune and stromal cells, thereby amplifying the anti-tumor response.[6] ENPP1, which is often overexpressed on the surface of cancer cells, is the dominant hydrolase of extracellular 2'3'-cGAMP.[4][6] It degrades cGAMP into AMP and GMP, effectively severing this critical communication line and dampening the immune response.[7]

-

Adenosine Production: The AMP produced from cGAMP (and ATP) hydrolysis can be further converted to adenosine by other ectoenzymes like CD73. Adenosine is a potent immunosuppressive molecule in the TME, further contributing to tumor immune evasion.[3]

By inhibiting ENPP1, the concentration of extracellular cGAMP is preserved, allowing for robust STING activation in the TME, which can turn immunologically "cold" tumors "hot".[8]

Quantitative Data on Representative ENPP1 Inhibitors

A number of potent and selective small molecule ENPP1 inhibitors have been developed to enhance STING-mediated anti-tumor immunity. The table below summarizes key quantitative data for several of these compounds.

| Compound Name | Target | Assay Type | Substrate | IC50 / Ki | Reference(s) |

| Enpp-1-IN-20 | ENPP1 | Enzymatic | - | 0.09 nM (IC50) | [9] |

| ENPP1 | Cell-based | - | 8.8 nM (IC50) | [9] | |

| Enpp-1-IN-19 | ENPP1 | Enzymatic | cGAMP | 68 nM (IC50) | [10] |

| Enpp-1-IN-13 | ENPP1 | Enzymatic | - | 1.29 µM (IC50) | [11] |

| ENPP3 | Enzymatic | - | 20.2 µM (IC50) | [11] | |

| ENPP1 Inhibitor C | ENPP1 | Cell-free | - | 0.26 µM (IC50) | [12] |

| AVA-NP-695 | ENPP1 | Cell-based | - | 1.25 nM (IC50) | [13] |

| ISM5939 | ENPP1 | Enzymatic | 2',3'-cGAMP | 0.4 nM (IC50) | [14] |

| ENPP1 | Enzymatic | ATP | 2.1 nM (IC50) | [14] | |

| STF-1623 | mouse ENPP1 | SPR | - | Koff: 1.95 x 10⁻³ s⁻¹ | [15] |

| human ENPP1 | SPR | - | Koff: 1.97 x 10⁻³ s⁻¹ | [15] |

Note: IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Koff (dissociation rate constant) measures the stability of the inhibitor-enzyme complex.

Experimental Protocols

Detailed and robust experimental protocols are essential for evaluating the efficacy and mechanism of action of ENPP1 inhibitors.

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol describes a common method to measure the direct inhibitory effect of a compound on ENPP1's enzymatic activity using a fluorescent substrate.

A. Materials and Reagents:

-

Enzyme: Recombinant human ENPP1 (e.g., from R&D Systems).

-

Substrate: A fluorogenic ENPP1 substrate such as TG-mAMP.[16] Alternatively, a colorimetric substrate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) can be used.[4]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4-9.0, depending on assay), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂.[8][13]

-

Test Compound: ENPP1 inhibitor (e.g., this compound) dissolved in DMSO.

-

Plate: Black, low-volume 96-well or 384-well microplate.

-

Instrumentation: Fluorescence plate reader.

B. Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

-

Enzyme Addition: Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution to each well (except the no-enzyme control).

-

Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Prepare the substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light. The incubation time should be within the linear range of the reaction.

-

Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for TG-mAMP).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based STING Activation Assay

This protocol measures the functional consequence of ENPP1 inhibition by quantifying the upregulation of STING pathway-responsive genes.

A. Materials and Reagents:

-

Cell Line: A human cell line known to have a functional cGAS-STING pathway, such as THP-1 monocytes (differentiated into macrophages) or reporter cell lines (e.g., THP1-Dual™).[13]

-

Stimulus: A STING agonist like 2'3'-cGAMP or a DNA stimulus like interferon-stimulatory DNA (ISD).[17]

-

Test Compound: ENPP1 inhibitor.

-

Reagents for Analysis:

-

ELISA: Kit for detecting secreted IFN-β in the cell culture supernatant.

-

RT-qPCR: RNA extraction kit, reverse transcriptase, and primers/probes for STING-responsive genes (e.g., IFNB1, CXCL10, ISG15).[18]

-

B. Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight. For THP-1 cells, differentiate them into macrophages using PMA for 24-48 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the ENPP1 inhibitor for 1-2 hours.

-

STING Stimulation: Add the extracellular stimulus (e.g., 2'3'-cGAMP) to the media to activate the STING pathway.

-

Incubation: Incubate the cells for a period sufficient to induce gene expression and protein secretion (e.g., 6-24 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for IFN-β ELISA.

-

Cell Lysate: Lyse the cells and extract total RNA for RT-qPCR analysis.

-

-

Analysis:

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.

-

RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative expression levels of target genes, normalized to a housekeeping gene (e.g., GAPDH).

-

-

Data Interpretation: An effective ENPP1 inhibitor will potentiate the effect of the extracellular cGAMP stimulus, leading to a dose-dependent increase in IFN-β secretion and/or upregulation of interferon-stimulated genes compared to the stimulus-only control.

Conclusion and Future Perspectives

The cGAS-STING pathway represents a powerful, druggable axis in cancer immunotherapy. As the primary gatekeeper of paracrine STING signaling, ENPP1 has emerged as a high-value therapeutic target. The development of potent and selective small molecule ENPP1 inhibitors offers a promising strategy to overcome tumor-mediated immune suppression. By preventing the degradation of extracellular cGAMP, these inhibitors can restore and amplify anti-tumor immune responses within the TME.

The quantitative data and experimental protocols provided in this guide serve as a foundation for researchers engaged in the discovery and development of novel ENPP1-targeting therapeutics. Future work will likely focus on optimizing the pharmacological properties of these inhibitors for systemic delivery, exploring their efficacy in a wider range of solid tumors, and evaluating their synergistic potential in combination with other immunotherapies, such as checkpoint blockades targeting PD-1/PD-L1.[19] The continued investigation of inhibitors like this compound and its better-characterized counterparts will be crucial in translating the potent biology of the STING pathway into effective treatments for cancer patients.

References

- 1. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enpp-1-IN-19 | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. interpriseusa.com [interpriseusa.com]

- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ENPP1 | Insilico Medicine [insilico.com]

The Discovery and Development of Enpp-1-IN-10: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and development of Enpp-1-IN-10, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This document details the scientific rationale for targeting ENPP1, the discovery of this compound, its mechanism of action, and the experimental methodologies employed in its characterization.

Introduction to ENPP1: A Key Therapeutic Target

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key enzyme in purinergic signaling, catalyzing the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).

ENPP1's significance as a therapeutic target stems from its multifaceted roles in disease. Overexpression of ENPP1 has been linked to insulin resistance and type 2 diabetes. Furthermore, ENPP1 is a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor and anti-viral immune responses. Consequently, inhibiting ENPP1 has emerged as a promising strategy for cancer immunotherapy, aiming to unleash the body's own immune system to fight cancer.

Discovery of this compound

This compound is a potent inhibitor of ENPP1 with a reported Ki value of 3.866 μM.[1] While the specific discovery paper for "this compound" is not publicly available, it belongs to a class of arylsulfonamide-based ENPP1 inhibitors. The discovery of such inhibitors typically involves a multi-step process.

High-Throughput Screening (HTS)

The initial phase of inhibitor discovery often involves high-throughput screening of large chemical libraries to identify initial "hit" compounds that exhibit inhibitory activity against the target enzyme.

Hit-to-Lead Optimization

Following the identification of initial hits, a process of medicinal chemistry-driven optimization is undertaken to improve the potency, selectivity, and drug-like properties of the compounds. This involves synthesizing and testing a series of analogues to establish a structure-activity relationship (SAR).

Lead Optimization

The most promising "lead" compounds from the previous stage undergo further refinement to enhance their pharmacokinetic and pharmacodynamic properties, making them suitable for in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and representative compounds from the arylsulfonamide series.

| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) | Cell-based IC50 (nM) |

| This compound (compound 1) | ENPP1 | Enzymatic | 3.866[1] | - | - |

| Arylsulfonamide 4f | ENPP1 | Enzymatic | - | 0.28 ± 0.08[2][3][4] | - |

| Arylsulfonamide 4q | ENPP1 | Enzymatic | - | 0.37 ± 0.03[2][3][4] | - |

| Enpp-1-IN-20 (Compound 31) | ENPP1 | Enzymatic | - | 0.00009 | 8.8[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of ENPP1 inhibitors like this compound.

Synthesis of Arylsulfonamide-Based ENPP1 Inhibitors

The synthesis of the arylsulfonamide scaffold typically involves a multi-step reaction sequence. A representative synthetic scheme is provided below.

Caption: General synthetic route for arylsulfonamide ENPP1 inhibitors.

Protocol:

-

Sulfonylation: To a solution of an appropriate aryl amine in a suitable solvent (e.g., pyridine or dichloromethane), an arylsulfonyl chloride is added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the arylsulfonamide intermediate.

-

Coupling Reaction: The arylsulfonamide intermediate is then coupled with a desired substituted amine or aniline. The specific coupling conditions (e.g., using a coupling agent like DCC or EDC, or through a nucleophilic aromatic substitution) will depend on the nature of the reactants.

-

Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield the pure arylsulfonamide ENPP1 inhibitor. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis.[2]

ENPP1 Enzymatic Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ENPP1.

Caption: Workflow for the ENPP1 enzymatic inhibition assay.

Protocol:

-

Reagent Preparation: Recombinant human ENPP1 enzyme, the substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP), the test inhibitor (e.g., this compound), and assay buffer (e.g., Tris-HCl buffer at pH 9.0 containing MgCl2 and ZnCl2) are prepared.

-

Incubation: The ENPP1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Detection: The formation of the product (e.g., p-nitrophenol from pNP-TMP) is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[2][3][4]

Cell-Based STING Activation Assay (THP-1 Reporter Cells)

This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

References

- 1. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesteraseâ1 and -3 Inhibitors - ACS Omega - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Core Concepts of ENPP1 Inhibition in Oncology

An in-depth analysis of the ectonucleotide pyrophosphatabase/phosphodiesterase-1 (ENPP1) inhibitor, ENPP-1-IN-10, reveals its significant potential in the realm of oncology. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the target validation of this compound in tumor cells. While specific public domain data for a compound designated "this compound" is limited, this paper synthesizes available information on closely related and representative ENPP1 inhibitors to provide a thorough understanding of the target's validation.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] In the tumor microenvironment, the overexpression of ENPP1 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers.[1][2][4][5] ENPP1 contributes to an immunosuppressive environment by degrading cGAMP, an endogenous activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and subsequent anti-tumor immune responses. By inhibiting ENPP1, this compound and similar molecules prevent the degradation of cGAMP, thereby reactivating the STING pathway and promoting an anti-tumor immune response.[1][6]

Quantitative Analysis of ENPP1 Inhibitor Activity

The efficacy of ENPP1 inhibitors is determined through various in vitro and in vivo assays. The following tables summarize the quantitative data for representative ENPP1 inhibitors, demonstrating their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Representative ENPP1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Enpp-1-IN-20 | ENPP1 | 0.09 | Cell-free assay | [7] |

| Enpp-1-IN-20 | ENPP1 | 8.8 | Cell-based assay | [7] |

| Enpp-1-IN-19 | ENPP1 | 68 | cGAMP hydrolysis assay | [8] |

Table 2: Cellular Activity of Representative ENPP1 Inhibitors

| Compound | Cell Line | Effect | Concentration | Reference |

| ENPP1 siRNA | Ovarian Cancer Cells (A2780, SKOV3) | Decreased cell proliferation, migration, and invasion | Not applicable | [9] |

| ENPP1 siRNA | Ovarian Cancer Cells (A2780, SKOV3) | Increased Caspase 3 activity (apoptosis) | Not applicable | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to validate the targeting of ENPP1 in tumor cells.

ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ENPP1.

-

Reagents and Materials:

-

Recombinant human ENPP1 enzyme

-

2'3'-cGAMP (substrate)

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)

-

Detection reagent (e.g., Transcreener® AMP²/GMP² Assay)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate.

-

Add the diluted test inhibitor to the wells.

-

Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of AMP/GMP produced using a suitable detection reagent and a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based STING Activation Assay

This assay determines the ability of an ENPP1 inhibitor to enhance STING signaling in tumor cells.

-

Reagents and Materials:

-

Tumor cell line with a functional cGAS-STING pathway (e.g., THP-1)

-

Test inhibitor

-

Stimulant (e.g., exogenous cGAMP or a DNA-damaging agent)

-

Cell culture medium and supplements

-

Reagents for measuring interferon-β (IFN-β) production (e.g., ELISA kit)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

Stimulate the cells with a STING agonist (e.g., cGAMP) or a DNA-damaging agent to induce endogenous cGAMP production.

-

Incubate the cells for an appropriate period (e.g., 24 hours) to allow for IFN-β production.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the inhibitor on STING activation.

-

Tumor Cell Proliferation and Viability Assay

This assay assesses the impact of ENPP1 inhibition on the growth and survival of cancer cells.

-

Reagents and Materials:

-

Tumor cell lines of interest

-

Test inhibitor

-

Cell culture medium and supplements

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the tumor cells in a 96-well plate at a low density.

-

After cell attachment, treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for a period of 48-72 hours.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

-

Measure the luminescence using a plate reader, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

-

Visualizing the Molecular Pathways and Experimental Logic

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in ENPP1 target validation.

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Caption: A typical experimental workflow for ENPP1 inhibitor validation.

Conclusion

The validation of ENPP1 as a therapeutic target in oncology is well-supported by a growing body of preclinical data. Inhibitors such as this compound, by preventing the degradation of cGAMP, effectively restore STING-mediated anti-tumor immunity. The detailed protocols and quantitative data presented in this guide provide a solid framework for researchers to further investigate and develop novel ENPP1-targeted therapies. The continued exploration of these inhibitors, both as monotherapies and in combination with existing immunotherapies, holds significant promise for the treatment of a wide range of cancers.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of ENPP1 in cGAMP Hydrolysis: A Gatekeeper of Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the innate immune system through its potent hydrolase activity on cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING). This technical guide provides a comprehensive overview of the physiological role of ENPP1-mediated cGAMP hydrolysis, its mechanism of action, and its profound implications in oncology and autoimmune disorders. We delve into the quantitative kinetics of this enzymatic reaction, detail key experimental protocols for its study, and present visual representations of the associated signaling pathways and experimental workflows. This document serves as a foundational resource for researchers and drug development professionals seeking to understand and therapeutically target the ENPP1-cGAMP-STING axis.

Introduction: ENPP1 as a Key Regulator of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a cornerstone of innate immunity, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response is crucial for mounting an effective anti-pathogen and anti-tumor defense.

ENPP1, a type II transmembrane glycoprotein, functions as a dominant negative regulator of this pathway by hydrolyzing extracellular cGAMP.[1][3][4] This enzymatic activity effectively quenches the paracrine signaling of cGAMP, which can be released by tumor cells or infected cells to alert neighboring cells and activate their STING pathway.[4][5] The overexpression of ENPP1 in various cancers creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4][6][7][8] Consequently, ENPP1 has garnered significant attention as a promising therapeutic target for cancer immunotherapy.[6][9][10]

The Mechanism of ENPP1-Mediated cGAMP Hydrolysis

ENPP1 is a versatile enzyme with broad substrate specificity, capable of cleaving phosphodiester and pyrophosphate bonds in various nucleotides, including ATP.[11][12] Its catalytic activity is dependent on two zinc ions coordinated within its active site.[5]

The hydrolysis of 2'3'-cGAMP by ENPP1 is a two-step process:

-

Initial Cleavage of the 2'-5' Phosphodiester Bond: ENPP1 preferentially recognizes and hydrolyzes the 2'-5' phosphodiester linkage in 2'3'-cGAMP. The adenine and guanine bases of cGAMP are accommodated in distinct pockets within the enzyme's active site, positioning the 2'-5' bond for nucleophilic attack by a threonine residue. This initial cleavage results in the formation of a linear intermediate, phosphoadenylyl guanosine (pApG).[3][13][14]

-

Hydrolysis of the 3'-5' Phosphodiester Bond: The pApG intermediate is subsequently hydrolyzed at its 3'-5' phosphodiester bond, yielding the final products: 5'-AMP and 5'-GMP.[3][14]

This specific degradation of 2'3'-cGAMP, but not its linkage isomer 3'3'-cGAMP, highlights the structural precision of the ENPP1 active site.[12][15]

Quantitative Analysis of ENPP1-cGAMP Hydrolysis

The enzymatic efficiency of ENPP1 on cGAMP is comparable to its well-characterized activity on ATP, underscoring the physiological relevance of this interaction. The following tables summarize key quantitative data from the literature.

| Substrate | Km (μM) | kcat (s-1) | Reference |

| 2'3'-cGAMP | 15 | 4 | [16] |

| ATP | 20 | 12 | [16] |

Table 1: Michaelis-Menten kinetics of recombinant ENPP1. This table presents the Michaelis constant (Km) and catalytic rate constant (kcat) of ENPP1 for its key substrates, 2'3'-cGAMP and ATP.

| Inhibitor | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| STF-1084 | - | 149 ± 20 | 10 nM ENPP1, 5 µM cGAMP | [17] |

| QS1 | - | 1590 ± 70 | 10 nM ENPP1, 5 µM cGAMP | [17] |

| Compound 32 | < 2 | - | 3 nM ENPP1, 5 µM cGAMP | [13] |

| [TiW11CoO40]8− | 1.46 | - | Human soluble ENPP1, ATP as substrate | [3] |

Table 2: Potency of selected ENPP1 inhibitors. This table summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for various small molecule inhibitors of ENPP1.

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes.

Figure 1: The cGAS-STING signaling pathway and its regulation by ENPP1. This diagram illustrates the activation of the cGAS-STING pathway by cytosolic dsDNA, leading to the production of type I interferons. It also depicts the role of ENPP1 in the extracellular space, where it hydrolyzes exported cGAMP, thereby downregulating the immune response.

Figure 2: Stepwise mechanism of cGAMP hydrolysis by ENPP1. This diagram outlines the two-step enzymatic reaction where ENPP1 first cleaves the 2'-5' phosphodiester bond of 2'3'-cGAMP to form the pApG intermediate, which is then further hydrolyzed to 5'-AMP and 5'-GMP.

Figure 3: Experimental workflow for an ENPP1 activity assay. This diagram details the key steps in a typical in vitro assay to measure the hydrolase activity of ENPP1 on cGAMP, utilizing a radiolabeled substrate and analysis by thin-layer chromatography.

Detailed Experimental Protocols

Reproducible and robust experimental design is paramount in studying the ENPP1-cGAMP axis. Below are detailed methodologies for key experiments.

In Vitro ENPP1 Activity Assay using Radiolabeled cGAMP

This assay directly measures the enzymatic degradation of cGAMP by ENPP1.

Materials:

-

Recombinant human or mouse ENPP1

-

[α-32P]GTP and unlabeled ATP

-

Purified cGAS enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 1.5 mM CaCl2, 10 µM ZnCl2[4]

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase: 85% ethanol, 5 mM NH4HCO3[4]

-

EDTA solution (0.5 M)

-

Phosphor screen and imager

Procedure:

-

Synthesis of [32P]-cGAMP: Synthesize radiolabeled 2'3'-cGAMP in vitro using purified cGAS, unlabeled ATP, and [α-32P]GTP. Purify the [32P]-cGAMP using reverse-phase HPLC.

-

Enzymatic Reaction:

-

Set up reactions in a total volume of 20 µL.

-

To the reaction buffer, add a known concentration of [32P]-cGAMP (e.g., 5 µM).[4]

-